5-Bromo-2-(difluoromethyl)-1,3-dimethoxybenzene
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Overview
Description
5-Bromo-2-(difluoromethyl)-1,3-dimethoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, difluoromethyl, and dimethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethyl)-1,3-dimethoxybenzene typically involves the bromination of 2-(difluoromethyl)-1,3-dimethoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of tubular reactors for diazotization reactions, followed by bromination, can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 5-Bromo-2-(difluoromethyl)-1,3-dimethoxybenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(difluoromethyl)-1,3-dimethoxybenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2-(difluoromethyl)-1,3-dimethoxybenzene.
Scientific Research Applications
5-Bromo-2-(difluoromethyl)-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethyl)-1,3-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups can participate in various biochemical interactions, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(difluoromethyl)pyridine
- 2-Bromo-5-(difluoromethyl)pyridine
- 3-Bromo-6-(difluoromethyl)pyridine
Uniqueness
5-Bromo-2-(difluoromethyl)-1,3-dimethoxybenzene is unique due to the presence of both difluoromethyl and dimethoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its pyridine analogs. The combination of these functional groups makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H9BrF2O2 |
---|---|
Molecular Weight |
267.07 g/mol |
IUPAC Name |
5-bromo-2-(difluoromethyl)-1,3-dimethoxybenzene |
InChI |
InChI=1S/C9H9BrF2O2/c1-13-6-3-5(10)4-7(14-2)8(6)9(11)12/h3-4,9H,1-2H3 |
InChI Key |
VFRFANHYLABLLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C(F)F)OC)Br |
Origin of Product |
United States |
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